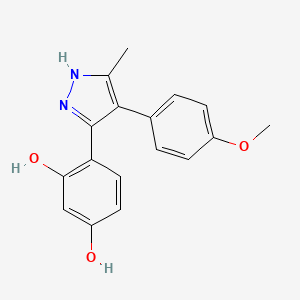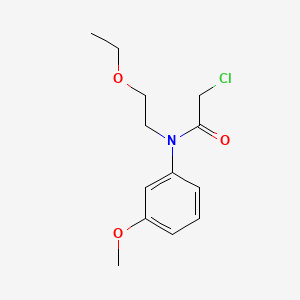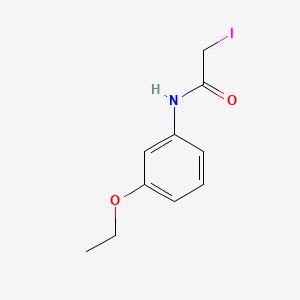
Mal-PEG2-amina sal TFA
Descripción general
Descripción
Mal-PEG2-amine TFA salt is a PEG derivative containing a maleimide group and an amine group. The hydrophilic PEG spacer increases solubility in aqueous media. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Aplicaciones Científicas De Investigación
Enlace PEG
Mal-PEG2-amina sal TFA es un enlace PEG que contiene un grupo maleimida y un grupo amina . El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos .
Bioconjugación
Este compuesto es un enlace no escindido para bioconjugación . Contiene un grupo Maleimidas y un grupo NH2/Amina unidos a través de una cadena PEG lineal .
Reactividad con ácidos carboxílicos
El grupo amina en this compound es reactivo con ácidos carboxílicos, ésteres NHS activados, carbonilos (cetona, aldehído), etc. .
Reactividad con grupo tiol
El grupo maleimida en this compound reaccionará con un grupo tiol para formar un enlace covalente . Esto permite la conexión de una biomolécula con un tiol .
Mejora de la solubilidad
El espaciador PEG hidrofílico en this compound aumenta la solubilidad en medios acuosos .
Intermediarios farmacéuticos
This compound se puede utilizar como intermediarios farmacéuticos de alto valor agregado .
Biblioteca de compuestos de fármacos de moléculas pequeñas
Este compuesto se puede utilizar en la creación de una biblioteca de compuestos de fármacos de moléculas pequeñas .
Derivados y análogos
This compound se puede utilizar para crear derivados de productos existentes y análogos .
Mecanismo De Acción
Mal-PEG2-amine TFA salt, also known as 1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-1H-pyrrole-2,5-dione or Mal-PEG2-NH2, is a compound with a unique mechanism of action. This compound is a PEG linker containing a maleimide group and an amine group .
Target of Action
The primary targets of Mal-PEG2-amine TFA salt are biomolecules with a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Mode of Action
The compound’s mode of action involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Pharmacokinetics
The pharmacokinetics of Mal-PEG2-amine TFA salt are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of Mal-PEG2-amine TFA salt is the formation of covalent bonds with biomolecules containing a thiol group and carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This can alter the function of these biomolecules and influence the biochemical pathways they are involved in.
Análisis Bioquímico
Biochemical Properties
The amine group of Mal-PEG2-amine TFA salt is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of action of Mal-PEG2-amine TFA salt involves the formation of covalent bonds with biomolecules. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in aqueous media .
Propiedades
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14/h1-2H,3-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDYDABQVJGHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195258 | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660843-22-1 | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660843-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)




![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)




